Enantiomeric Purity: Commercial Availability at ≥99% ee vs. Alternative Suppliers Offering Lower Optical Purity
Commercial (S)-3-hydroxy-2-methylpropanoate (Roche ester) is routinely available with optical purity ≥99% enantiomeric excess (ee) from multiple suppliers, whereas alternative sources of the (R)-enantiomer or racemic material may offer lower or unspecified optical purity [1]. For instance, one supplier lists the (R)-enantiomer at 98% ee, representing a 1% absolute decrease in optical purity compared to the ≥99% ee standard for the (S)-enantiomer . In asymmetric synthesis applications, a 1% impurity of the wrong enantiomer can significantly impact the stereochemical outcome of subsequent transformations, particularly in multi-step sequences where chiral amplification or erosion can occur.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | (R)-enantiomer: 98% ee (supplier specification) |
| Quantified Difference | ≥1% absolute difference in optical purity |
| Conditions | Commercial supplier technical data; purity determined by chiral GC |
Why This Matters
Higher enantiomeric purity minimizes the risk of stereochemical contamination in subsequent synthetic steps, reducing the need for additional purification and improving overall synthetic yield and reproducibility.
- [1] Ningbo Inno Pharmchem Co., Ltd. (S)-Roche Ester: High-Purity Chiral Intermediate for Pharmaceutical Synthesis. Product Data Sheet. February 24, 2025. Available at: https://www.nbinno.com/?news/bd-s-roche-ester-high-purity-chiral-intermediate-for-pharmaceutical-synthesis. View Source
